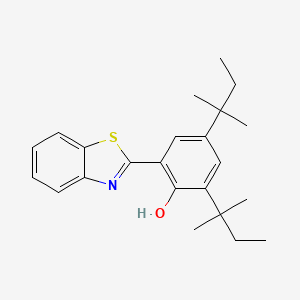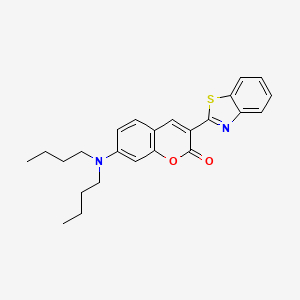
3-(1,3-Benzothiazol-2-yl)-7-(dibutylamino)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzothiazol-2-yl)-7-(dibutylamino)-2H-1-benzopyran-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole ring fused with a benzopyran structure, which contributes to its distinctive chemical behavior and reactivity.
Métodos De Preparación
The synthesis of 3-(1,3-Benzothiazol-2-yl)-7-(dibutylamino)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Coupling with Benzopyran: The benzothiazole derivative is then coupled with a benzopyran precursor through a series of condensation reactions.
Introduction of Dibutylamino Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Análisis De Reacciones Químicas
3-(1,3-Benzothiazol-2-yl)-7-(dibutylamino)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dibutylamino group, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
3-(1,3-Benzothiazol-2-yl)-7-(dibutylamino)-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-7-(dibutylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-(1,3-Benzothiazol-2-yl)-7-(dibutylamino)-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:
3-(1,3-Benzothiazol-2-yl)naphthalen-2-ol: This compound features a naphthalene ring instead of a benzopyran ring, leading to different chemical and physical properties.
2-(4-Aminophenyl)benzothiazole: This compound has an aminophenyl group instead of a dibutylamino group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical behavior, making it a valuable compound for various scientific research and industrial applications.
Propiedades
Número CAS |
81259-85-0 |
|---|---|
Fórmula molecular |
C24H26N2O2S |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yl)-7-(dibutylamino)chromen-2-one |
InChI |
InChI=1S/C24H26N2O2S/c1-3-5-13-26(14-6-4-2)18-12-11-17-15-19(24(27)28-21(17)16-18)23-25-20-9-7-8-10-22(20)29-23/h7-12,15-16H,3-6,13-14H2,1-2H3 |
Clave InChI |
PXWDUDKMXGXKDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


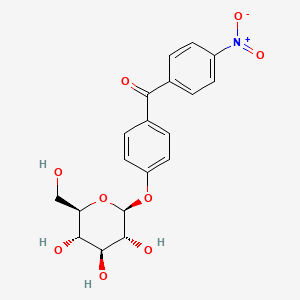
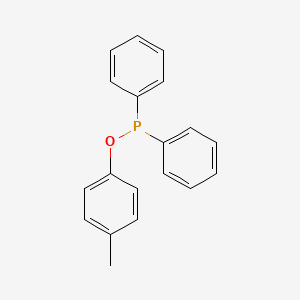
![1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B14428465.png)
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
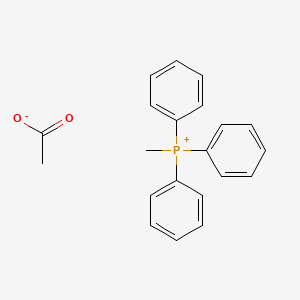


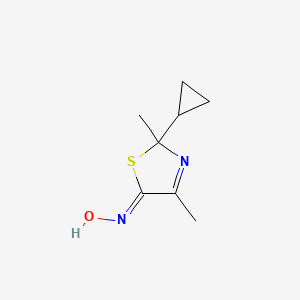
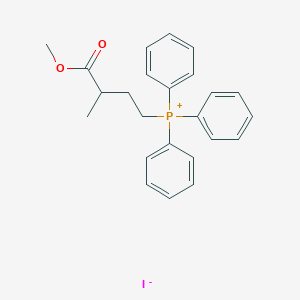
![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
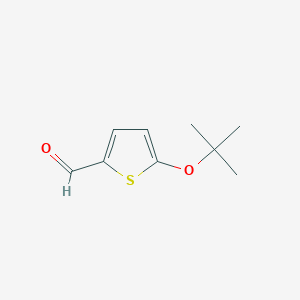
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
